1-Pentanoylpiperidin-4-one

Description

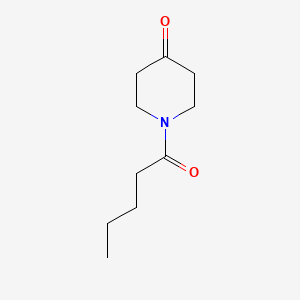

Structure

3D Structure

Properties

IUPAC Name |

1-pentanoylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-3-4-10(13)11-7-5-9(12)6-8-11/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSOHKVAVIBBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Pentanoylpiperidin 4 One

De Novo Synthesis of the 1-Pentanoylpiperidin-4-one Core Structure

The construction of the fundamental this compound structure can be achieved through several established synthetic methodologies for N-substituted 4-piperidones. These methods typically involve the cyclization of acyclic precursors to form the heterocyclic ring.

One of the most prominent methods is the Dieckmann condensation , a base-catalyzed intramolecular cyclization of a diester. ucsb.edubham.ac.uk In the context of this compound, this would involve a precursor such as diethyl bis(2-carboxyethyl)pentanamide. The reaction proceeds by forming a diester from pentanamide (B147674) and two equivalents of an acrylate (B77674) ester, followed by cyclization with a strong base like sodium ethoxide to yield a β-keto ester. Subsequent hydrolysis and decarboxylation afford the target piperidinone. ucsb.edulibretexts.orgnih.govescholarship.org

Another classical approach is the Petrenko-Kritschenko piperidone synthesis . libretexts.orgmasterorganicchemistry.commdpi.com This multicomponent reaction involves the condensation of an amine, two equivalents of an aldehyde, and an acetonedicarboxylic acid ester. semanticscholar.orggoogle.com To synthesize the 1-pentanoyl core, pentanamide could theoretically be used as the nitrogen source, reacting with formaldehyde (B43269) and diethyl acetonedicarboxylate under acidic or buffered conditions to construct the piperidone ring.

A more direct cyclization involves the reaction of 1,5-dihalogenated-3-pentanones with a primary amine or amide. For instance, reacting pentanamide with 1,5-dichloro-3-pentanone in the presence of a base provides a straightforward route to the N-acylated piperidone ring system. researchgate.net

| Method | Precursors | Key Steps | Reference(s) |

| Dieckmann Condensation | Pentanamide, Ethyl acrylate | 1. Michael addition 2. Intramolecular cyclization 3. Hydrolysis & Decarboxylation | ucsb.eduescholarship.org |

| Petrenko-Kritschenko Synthesis | Pentanamide, Formaldehyde, Diethyl acetonedicarboxylate | Multicomponent condensation and cyclization | libretexts.orgmdpi.comgoogle.com |

| Dihalopentanone Cyclization | Pentanamide, 1,5-Dichloro-3-pentanone | Nucleophilic substitution and cyclization | researchgate.net |

Strategies for Derivatization and Analog Generation

The this compound molecule offers three primary sites for chemical modification: the piperidine (B6355638) nitrogen, the pentanoyl chain, and the piperidinone ring. This allows for extensive derivatization to generate a library of analogues.

The N-pentanoyl group can be modified or replaced to introduce different functionalities.

N-Deacylation: The pentanoyl group can be removed under hydrolytic conditions, typically by refluxing with a strong acid or base, to yield 4-piperidone. nih.gov This unmasked secondary amine is a key intermediate that can be subsequently re-functionalized with various other acyl groups, alkyl groups (via reductive amination), or sulfonyl groups. The mechanism for acid-catalyzed hydrolysis involves protonation of the amide carbonyl, nucleophilic attack by water, and subsequent elimination of the amine.

Transamidation: The N-pentanoyl amide bond can be directly exchanged by reacting this compound with a different amine, often under catalytic conditions. This method avoids the need for deacylation and subsequent re-acylation, offering a more atom-economical route to new N-acyl derivatives.

| Transformation | Reagents | Product Type | Reference(s) |

| N-Deacylation | HCl or NaOH (aq), heat | 4-Piperidone | nih.gov |

| Re-alkylation (post-deacylation) | R-CHO, NaBH(OAc)₃ | N-Alkyl-4-piperidone | |

| Re-acylation (post-deacylation) | R-COCl, base | N-Acyl-4-piperidone | |

| Transamidation | R-NH₂, catalyst | N-Acyl-4-piperidone (new acyl group) |

The pentanoyl chain itself contains reactive positions, primarily the α-carbon (C2 of the pentanoyl group), which can be functionalized through enolate chemistry. ucsb.edulibretexts.org

Enolate Formation and Alkylation: The α-hydrogens of the N-pentanoyl group are acidic due to the adjacent carbonyl. nih.gov Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates an enolate. semanticscholar.org This nucleophilic enolate can then react with various electrophiles. For instance, reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group at the α-position of the pentanoyl chain, yielding a more complex N-acyl derivative.

α-Halogenation: The enolate can also react with halogenating agents like bromine (Br₂) or N-bromosuccinimide (NBS) to introduce a halogen at the α-position. mdpi.com This reaction can be performed under either acidic or basic conditions. mdpi.comresearchgate.net The resulting α-haloketone is a valuable intermediate for further nucleophilic substitution reactions.

The piperidinone ring, particularly the ketone at the C4 position, is a hub for a variety of chemical transformations.

Condensation Reactions: The α-hydrogens adjacent to the C4-ketone are acidic and can participate in base-catalyzed condensation reactions. The Knoevenagel condensation involves the reaction of the piperidinone with an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base like piperidine or an ammonium (B1175870) salt. This reaction typically leads to an α,β-unsaturated product fused to the piperidine ring. Similarly, an aldol (B89426) condensation with an aldehyde or ketone can introduce a β-hydroxy carbonyl moiety, which may subsequently dehydrate.

Nucleophilic Addition to the Carbonyl: The C4-carbonyl group can undergo nucleophilic addition with various reagents. Reduction with sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding 1-pentanoylpiperidin-4-ol. Reaction with Grignard reagents (R-MgBr) or organolithium reagents (R-Li) introduces an alkyl or aryl group and forms a tertiary alcohol.

Stereoselective Synthetic Approaches for Chiral Derivatives

Introducing chirality into the this compound structure can be achieved through several stereoselective strategies.

One approach involves utilizing chiral starting materials. For example, a chiral amine could be used in a double aza-Michael reaction with a divinyl ketone to produce a chiral 2-substituted 4-piperidone, which could then be acylated with a pentanoyl group.

Asymmetric synthesis can also be achieved by employing chiral catalysts or auxiliaries during the key bond-forming steps. For instance, an asymmetric version of the Michael addition in the Dieckmann synthesis pathway could set the stereochemistry early on. Furthermore, stereoselective reduction of the C4-ketone using chiral reducing agents (e.g., CBS reagents) can produce specific stereoisomers of the corresponding alcohol. Enantioselective functionalization of precursors, such as the nickel-catalyzed diboration of dihydropyridines, can generate chiral piperidine intermediates that are then converted to the target compound.

Catalytic Methods in this compound Synthesis and Derivatization

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic routes to and from this compound.

Acid and Base Catalysis: As mentioned, acid catalysts are often employed in the hydrolysis and decarboxylation step of the Dieckmann synthesis and for N-deacylation. ucsb.edu Weakly basic catalysts, such as piperidine or triethylamine, are fundamental for promoting condensation reactions like the Knoevenagel and aldol condensations at the C4-position.

Metal Catalysis: Transition metal catalysts are instrumental in more advanced transformations. For example, palladium-catalyzed hydrogenation is a standard method for removing an N-benzyl protecting group from a piperidone precursor before the introduction of the pentanoyl group. escholarship.org Nickel-catalyzed reactions have been developed for the enantioselective functionalization of piperidine precursors. Copper catalysts have been explored for transamidation reactions and for mediating radical reactions of enolates derived from N-acyl systems.

Structure Activity Relationship Sar Studies of 1 Pentanoylpiperidin 4 One Derivatives

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 1-Pentanoylpiperidin-4-one derivatives, the key pharmacophoric elements generally include:

A Hydrogen Bond Acceptor: The carbonyl group (C=O) of the piperidin-4-one ring is a critical hydrogen bond acceptor, interacting with donor groups on the receptor.

A Hydrophobic Region: The pentanoyl group provides a significant hydrophobic region that can interact with hydrophobic pockets within the receptor. The length and branching of this alkyl chain can influence the strength of this interaction.

A Tertiary Amine: The nitrogen atom in the piperidine (B6355638) ring is a tertiary amine, which is often protonated at physiological pH. This positively charged group can form ionic interactions or hydrogen bonds with the receptor.

The Piperidine Ring: This ring acts as a central scaffold, holding the other functional groups in a specific spatial orientation necessary for receptor binding.

The following table summarizes the key pharmacophoric features and their potential interactions with a biological target.

| Pharmacophoric Feature | Potential Interactions |

| Piperidin-4-one Oxygen | Hydrogen Bond Acceptor |

| Pentanoyl Carbonyl Oxygen | Hydrogen Bond Acceptor |

| Pentanoyl Alkyl Chain | Hydrophobic Interactions |

| Piperidine Nitrogen | Ionic Interaction, Hydrogen Bond Donor (when protonated) |

Impact of Amide and Tertiary Amine Group Modifications on Receptor Interactions

Modifications to the amide and tertiary amine groups of this compound can significantly alter its interaction with biological receptors.

Amide Group Modifications:

The N-pentanoyl group is an amide linkage that plays a crucial role in the molecule's activity. Variations in this group can affect potency and selectivity.

Chain Length: Altering the length of the alkyl chain of the acyl group can impact hydrophobic interactions. For instance, in related N-acyl-4-aminopiperidine derivatives, changes in the acyl chain length have been shown to modulate activity.

Bioisosteric Replacement: The amide bond can be replaced by bioisosteres—chemical groups with similar physical or chemical properties—to improve metabolic stability or modify binding interactions. nih.gov Common bioisosteres for the amide group include 1,2,3-triazoles, oxadiazoles, and sulfonamides. nih.govcambridgemedchemconsulting.com These replacements can alter the hydrogen bonding capacity and conformational flexibility of the molecule. nih.gov

Tertiary Amine Group Modifications:

The tertiary amine of the piperidine ring is a key feature for interaction with many receptors. nih.gov

Basicity: The basicity of the piperidine nitrogen influences its degree of protonation at physiological pH. Modifications to the piperidine ring or the introduction of substituents can alter this basicity, thereby affecting the strength of ionic interactions with the receptor.

Steric Hindrance: The introduction of bulky substituents near the nitrogen atom can sterically hinder its interaction with the receptor, potentially reducing or altering its biological activity.

Conformational Restriction: Incorporating the piperidine nitrogen into a bicyclic system or introducing rigid substituents can restrict the conformational flexibility of the molecule, which can lead to increased selectivity for a specific receptor subtype.

The table below illustrates the effects of potential modifications on receptor interactions.

| Modification | Group | Effect on Receptor Interaction |

| Varying Alkyl Chain Length | Amide | Modulates hydrophobic interactions |

| Replacing with a Triazole | Amide | Alters hydrogen bonding and metabolic stability |

| Introducing Electron-Withdrawing Groups | Tertiary Amine | Decreases basicity, weakening ionic interactions |

| Adding Bulky Substituents | Tertiary Amine | May cause steric hindrance, reducing affinity |

Positional and Stereochemical Influence of Substituents on Bioactivity

The placement and stereochemistry of substituents on the piperidin-4-one ring are critical determinants of biological activity.

Positional Isomerism: The position of a substituent on the piperidine ring can dramatically affect its interaction with a receptor. For example, in the case of fentanyl analogs, which share the 4-anilidopiperidine scaffold, substituents at the 3-position of the piperidine ring that are larger than a methyl group tend to decrease analgesic potency. nih.goveurekaselect.com This suggests that the size and location of substituents are crucial for optimal receptor fit. nih.goveurekaselect.com

The following table provides examples of how positional and stereochemical changes can impact bioactivity in related piperidine scaffolds.

| Compound Class | Positional/Stereochemical Feature | Impact on Bioactivity |

| Fentanyl Analogs | 3-position substitution (larger than methyl) | Decreased analgesic potency nih.goveurekaselect.com |

| Fentanyl Analogs | cis-3-methyl vs. trans-3-methyl | cis-isomer is more potent nih.gov |

Comparative SAR Analysis of Analogous Piperidinone Scaffolds

Comparing the SAR of this compound with analogous scaffolds, such as pyrrolidinones or other heterocyclic systems, can provide valuable insights into the structural requirements for activity.

Ring Size: Changing the ring size from a six-membered piperidine to a five-membered pyrrolidine (B122466) can alter the bond angles and the relative positions of the functional groups. This can affect how the molecule aligns with the pharmacophoric requirements of a receptor.

Heteroatom Position: Moving the nitrogen atom to a different position within the ring or replacing it with another heteroatom (e.g., oxygen to form a tetrahydropyranone) would significantly change the molecule's electronic properties and hydrogen bonding capabilities.

Scaffold Rigidity: Introducing unsaturation or fusing the piperidinone ring to another ring system can increase rigidity. This can be advantageous for improving selectivity, as a more rigid molecule may fit more precisely into a specific receptor binding pocket.

A comparative analysis of different scaffolds highlights the importance of the piperidin-4-one core in providing the optimal arrangement of pharmacophoric features for a particular biological target.

| Scaffold | Key Structural Difference | Potential Impact on SAR |

| Pyrrolidinone | Five-membered ring | Altered bond angles and substituent orientation |

| Tetrahydropyranone | Oxygen heteroatom instead of nitrogen | Loss of the basic tertiary amine functionality |

| Fused Bicyclic Piperidinone | Increased rigidity | Potentially enhanced selectivity |

Pharmacological and Biological Activity Investigations of 1 Pentanoylpiperidin 4 One Derivatives

Enzymatic Inhibition and Activation Studies

Enzymes are critical regulators of cellular processes, and their inhibition or activation presents another avenue for therapeutic intervention.

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. nih.govfrontiersin.org NAD+ is an essential cofactor in cellular metabolism and energy production. The inhibition of NAMPT can lead to NAD+ depletion, which can be detrimental to cancer cells that have a high metabolic rate. nih.gov

Several NAMPT inhibitors have been investigated as potential anticancer agents. nih.govdoi.org These inhibitors often feature heterocyclic ring systems in their chemical structures. While no studies have specifically linked 1-Pentanoylpiperidin-4-one derivatives to NAMPT inhibition, the exploration of novel chemical scaffolds for this target is an active area of research.

Rho-associated protein kinase (ROCK) is a serine/threonine kinase that plays a role in various cellular functions, including cell adhesion, migration, and contraction. ROCK inhibitors have shown therapeutic potential in a range of diseases, including cardiovascular disorders and glaucoma.

The development of ROCK inhibitors has focused on various chemical classes. For instance, 4-aryl-thiazole-2-amines have been designed and synthesized as a new class of ROCK II inhibitors. nih.gov The structure-activity relationship studies of these compounds have provided insights into the structural requirements for potent ROCK inhibition. nih.gov

Investigation of Other Relevant Enzyme Targets (e.g., Cholinesterases, Shikimate Kinase)

Cholinesterases

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. semanticscholar.org Various derivatives containing the piperidine (B6355638) scaffold have been investigated as potential cholinesterase inhibitors. nih.govnih.gov Studies have focused on designing dual-binding inhibitors that interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.govmdpi.com This dual inhibition can restrain the diffusion of acetylcholine to the active site and reduce the enzyme's turnover number. nih.gov

For instance, a series of novel isochroman-4-one derivatives were designed and synthesized, with some compounds showing potent anti-acetylcholinesterase activity. mdpi.com Kinetic and molecular modeling studies revealed that the most promising of these compounds functioned as a dual-binding inhibitor. mdpi.com Similarly, research into 1-benzylpiperidine and 1-benzoylpiperidine derivatives identified compounds with moderate inhibitory activity against both acetylcholinesterase and butyrylcholinesterase (BuChE), another relevant cholinesterase target in Alzheimer's disease. mdpi.com In another study, synthetic 1,3,4-oxadiazole derivatives were evaluated as AChE inhibitors, with kinetic analyses indicating that the compounds bind to an allosteric site, thereby reducing the enzyme's efficiency. semanticscholar.org

Interactive Data Table: Cholinesterase Inhibitory Activity of Piperidine and Related Derivatives

| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Phenoxyethyl Piperidine Derivatives (e.g., Compound 5c) | eeAChE (Electric eel) | 0.50 µM | nih.gov |

| Phenoxyethyl Piperidine Derivatives (e.g., Compound 7c) | eqBuChE (Equine) | 2.5 ± 0.6 µM | nih.gov |

| 1,3,4-Oxadiazole Derivatives | AChE | 41.87 ± 0.67 to 1580.25 ± 0.7 µM | semanticscholar.org |

| Hydroxypyridin-4-one Benzylpiperidine Scaffolds (e.g., Compound VIId) | AChE | 143.090 nM | nih.gov |

Shikimate Kinase

The shikimate pathway is a crucial metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids, but it is absent in mammals. nih.govmdpi.com This makes the enzymes within this pathway, such as shikimate kinase (SK), attractive targets for developing selective antimicrobial agents. nih.govnih.govresearchgate.net Shikimate kinase is the fifth enzyme in the pathway, responsible for catalyzing the phosphorylation of shikimate to shikimate-3-phosphate. nih.govmdpi.commdpi.com Inhibition of this enzyme can disrupt the production of essential compounds, leading to bacterial death. nih.gov

The development of shikimate kinase inhibitors is considered a promising strategy against Mycobacterium tuberculosis, the causative agent of tuberculosis, especially with the rise of multidrug-resistant strains. nih.govnih.govresearchgate.net Research has explored a variety of chemically diverse synthetic scaffolds as potential shikimate kinase inhibitors, including benzothiazoles, oxadiazoles, and chalcones. nih.gov For example, a screening of benzimidazole derivatives against shikimate kinase from methicillin-resistant Staphylococcus aureus (MRSA) led to the identification of the first inhibitors for this enzyme, which were found to be competitive inhibitors with respect to ATP. mdpi.com While many studies have used in silico methods to identify potential inhibitors, in vitro evaluation with purified enzymes has been more limited. nih.gov

Modulation of Cellular Pathways and Biochemical Processes

Inflammatory Pathway Regulation (e.g., NF-κB, adhesion molecules)

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates numerous genes involved in inflammation, cell proliferation, and immune responses. mdpi.comresearchgate.net The deregulation of the NF-κB signaling pathway is associated with chronic inflammatory diseases and cancer. researchgate.netclinicaleducation.org Consequently, inhibiting this pathway is a significant therapeutic goal. clinicaleducation.org

Several studies have investigated piperidone-containing compounds, often analogues of curcumin, for their ability to inhibit NF-κB activation. mdpi.comnih.gov For example, the curcumin analogue 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) was found to be a potent inhibitor of NF-κB activity. nih.gov It demonstrated more potent inhibition of lipopolysaccharide (LPS)-induced NF-κB DNA binding compared to curcumin. nih.gov The mechanism of action for some of these analogues involves interfering with NF-κB/DNA-binding or transactivation. mdpi.com Other related compounds, such as piperine (B192125), have been shown to inhibit the nuclear translocation of the p65, p50, and c-Rel subunits of NF-κB. nih.gov This inhibition of NF-κB leads to a reduction in the expression of downstream inflammatory mediators, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Adhesion Molecules

Vascular cell adhesion molecule-1 (VCAM-1) is an adhesion molecule that plays a crucial role in inflammatory processes by facilitating the recruitment and migration of leukocytes. nih.gov The regulation of its expression is a key aspect of controlling inflammation. Studies on primary dental pulp cells have shown that the pro-inflammatory cytokine IL-1β can induce VCAM-1 gene expression and stimulate the production of soluble VCAM-1 (sVCAM-1). nih.gov Interestingly, this process was found to be associated with MEK signaling, a component of the MAPK signaling pathway, rather than being mediated by cyclooxygenase (COX) activation. nih.gov

Antimicrobial Mechanisms of Action (e.g., membrane disintegration)

Derivatives of piperidin-4-one have been synthesized and evaluated for their antimicrobial properties against various bacterial strains. yu.edu.joresearchgate.net The mechanisms of action for these compounds can be diverse. One of the primary mechanisms for related heterocyclic compounds involves the inhibition of essential bacterial enzymes.

A notable target is DNA gyrase (topoisomerase II), an enzyme critical for DNA replication in bacteria. mdpi.comnih.gov Inhibition of this enzyme selectively and reversibly blocks bacterial DNA replication. mdpi.com For instance, nalidixic acid, a foundational antimicrobial agent with a 4-oxo-1,8-naphthyridine-3-carboxylic acid structure, functions through this mechanism. mdpi.com Researchers have synthesized derivatives where the carboxylic acid group is replaced with a 1,3,4-oxadiazole ring, resulting in compounds with enhanced activity against both Gram-positive and Gram-negative bacteria and confirmed inhibitory effects on DNA gyrase. nih.gov Other studies on benzimidazole derivatives have also reported significant antibacterial activity, with some compounds showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Anticancer Mechanisms

The piperidine and piperazine rings are found in numerous compounds investigated for their anticancer properties. nih.govnih.gov The mechanisms through which these derivatives exert their antiproliferative effects are varied and often target key processes in cancer cell growth and survival.

One identified mechanism is the inhibition of tubulin polymerization. nih.gov Microtubules are essential for cell division, and drugs that interfere with their dynamics can halt the cell cycle and induce apoptosis. Certain 4-phenyl-2-quinolone derivatives, which are bio-isosteres of coumarin, have been shown to act as tubulin inhibitors, binding to the colchicine-binding site. nih.gov

Another significant mechanism is the induction of apoptosis, or programmed cell death. nih.gov For example, certain 1,3,4-oxadiazole derivatives have been found to induce apoptosis in breast cancer cells through the internal cellular pathway. nih.gov The antiproliferative activity of various piperazine and 1,3,4-oxadiazole derivatives has been demonstrated against a range of cancer cell lines, including those for breast, liver, and lung cancer. nih.govnih.gov

In Vitro Biological Evaluation Methodologies

A variety of in vitro methodologies are employed to assess the biological activities of this compound derivatives and related compounds. These assays are crucial for determining enzymatic inhibition, antimicrobial efficacy, and anticancer potential.

Enzyme Inhibition Assays:

Cholinesterase Inhibition: The spectrophotometric method developed by Ellman is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govmdpi.com

Shikimate Kinase Inhibition: An ultrafiltration-liquid chromatography/mass spectrometry (UF-LC/MS)-based binding assay can evaluate the ligand-enzyme binding affinity, while an LC/MS-based functional assay measures the amount of shikimate-3-phosphate formed to assess inhibition. nih.gov

Cyclooxygenase (COX) Inhibition: In vitro assays are used to measure the activity of derivatives against COX-1 and COX-2 isoenzymes, which are key targets for anti-inflammatory drugs. mdpi.com

Antimicrobial Activity Assays:

Agar Dilution and Broth Dilution Methods: These are standard techniques used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. yu.edu.jomdpi.com

Disc Diffusion Method: This method assesses the antimicrobial activity by measuring the zone of inhibition around a disc impregnated with the test compound on an agar plate inoculated with bacteria. mdpi.com

Anticancer and Cytotoxicity Assays:

MTT Assay: The (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. nih.govresearchgate.net It measures the metabolic activity of cells, which is indicative of their viability.

Cell Line Screening: The antiproliferative activity of compounds is evaluated against various human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and often compared against normal cell lines (e.g., 3T3 fibroblasts) to assess selectivity. nih.gov

Interactive Data Table: Common In Vitro Evaluation Methodologies

| Methodology | Purpose | Primary Measurement | References |

|---|---|---|---|

| Ellman's Method | Evaluate cholinesterase inhibition | IC₅₀ values | nih.govmdpi.com |

| MTT Assay | Assess cell viability and antiproliferative activity | Percentage of cell proliferation/viability | nih.govresearchgate.net |

| Agar/Broth Dilution | Determine antimicrobial efficacy | Minimum Inhibitory Concentration (MIC) | yu.edu.jomdpi.com |

| LC/MS-based Functional Assay | Evaluate shikimate kinase inhibition | Amount of product (shikimate-3-phosphate) formed | nih.gov |

| In Vitro COX Inhibition Assay | Evaluate anti-inflammatory potential | Inhibition of COX-1 and COX-2 isoenzymes | mdpi.com |

Computational and Theoretical Chemistry Applications in 1 Pentanoylpiperidin 4 One Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 1-Pentanoylpiperidin-4-one and its analogs, docking is used to simulate their interaction with a specific protein target, predicting the binding mode and affinity. This process is crucial for understanding the structural basis of their biological activity.

The process begins with the three-dimensional structures of the ligand (e.g., a this compound derivative) and the target protein. Using sophisticated algorithms, docking software like AutoDock and Glide explores various possible conformations of the ligand within the protein's binding site. nih.govdovepress.com Each conformation is then evaluated using a scoring function, which estimates the binding free energy, with lower energy scores typically indicating a more stable and favorable interaction. mdpi.com

Research on related piperidin-4-one derivatives has shown that their binding is often governed by a combination of specific interactions with amino acid residues in the target's active site. researchgate.net These interactions commonly include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein, which is crucial for binding within a hydrophobic pocket.

Ionic Interactions: Occur between charged groups on the ligand and protein. youtube.com

For instance, in silico docking studies of novel 2,6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-one derivatives against bacterial targets revealed specific binding modes. One derivative, compound 2d, showed a strong docking score of -8.2 kcal/mol, which was better than the standard drug ciprofloxacin (B1669076) (-7.8 kcal/mol), indicating a high binding affinity. benthamdirect.com Analysis of these docked complexes helps identify key amino acid residues that are critical for the ligand's activity, providing a roadmap for designing more potent analogs. benthamdirect.comnih.gov

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Piperidin-4-one Derivatives | Helicobacter pylori 2B7N | Not Specified | Not Specified |

| 2,6-diaryl-3-(4-methylpiperazin-1-yl) piperidin-4-one | Bacterial Target | -8.2 | Not Specified |

| 4-phenylpiperidine (B165713) derivatives | Mu Opioid Receptor | Not Specified | Not Specified |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure, geometry, and reactivity of molecules like this compound. scienceopen.comresearchgate.net These methods solve approximations of the Schrödinger equation to predict a wide range of molecular properties from first principles. scienceopen.com

Conformational Analysis: The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound, with its flexible pentanoyl chain and piperidine (B6355638) ring, can adopt multiple conformations. Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable, low-energy structures. mdpi.com NMR spectral analyses of some piperidin-4-one derivatives have confirmed that they often adopt a normal chair conformation with substituents in equatorial positions to minimize steric strain. benthamdirect.com Understanding the preferred conformation is essential as it dictates how the molecule fits into a protein's binding site.

Reactivity Prediction: Quantum chemistry also allows for the prediction of chemical reactivity. nqcc.ac.uk Descriptors derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov Other calculated properties include:

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are crucial for intermolecular interactions. nih.gov

Fukui Functions: Pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. nih.gov

These calculations help in understanding reaction mechanisms and predicting how this compound might be metabolized or how it interacts with its biological target at an electronic level. mdpi.com

| Quantum Chemical Descriptor | Information Provided | Relevance to this compound |

| HOMO Energy | Electron-donating ability | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Electron-accepting ability | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

| MEP | Electrostatic potential surface | Identifies sites for non-covalent interactions. |

| Dipole Moment | Polarity of the molecule | Influences solubility and binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. slideshare.net For derivatives of this compound, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of structurally related compounds with experimentally measured biological activities is collected. This set is typically divided into a training set (to build the model) and a test set (to validate it). frontiersin.org

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Spatial (3D) descriptors: Related to the 3D geometry of the molecule.

Electronic descriptors: Derived from quantum chemical calculations (e.g., partial charges, dipole moment).

Thermodynamic descriptors: Such as heat of formation. nih.gov

Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates a subset of the descriptors with the biological activity. nih.gov The predictive power of the model is assessed using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govresearchgate.net

For example, a QSAR study on piperine (B192125) analogs, which share the piperidine scaffold, as bacterial efflux pump inhibitors identified three key descriptors: the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov The resulting model showed high statistical significance (r² = 0.962, q² = 0.917), indicating excellent predictive ability. nih.govresearchgate.net Such models provide valuable insights into which structural features are important for activity, guiding the rational design of more potent compounds.

| QSAR Study | Key Descriptors | Statistical Model | Model Performance (r²) |

| Piperine Analogs nih.gov | Partial negative surface area, molecular shadow area, heat of formation | Genetic Function Approximation | 0.962 |

| 4-Phenylpiperidine Derivatives nih.gov | Four selected molecular descriptors | Back-Propagation Neural Network | Not Specified |

| 1,2,3-Triazolopiperidine Derivatives scispace.com | Atomic charges (qH35, qN23), Total Energy (Eat.is), Dipole Moment (µ) | Multiple Linear Regression | 0.594 |

De Novo Design and Virtual Screening for Novel Ligands

Virtual screening and de novo design are powerful computational strategies used to explore vast chemical space for novel ligands targeting a specific protein. nih.gov These methods are particularly useful when looking for new chemical scaffolds that may have improved properties over existing ones based on the this compound structure.

Virtual Screening (VS): VS involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. sciengpub.ir This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): Uses molecular docking to screen a database of compounds against the 3D structure of the target protein. plos.orgnih.gov Hits are ranked based on their docking scores and predicted binding modes.

Ligand-Based Virtual Screening (LBVS): Relies on the knowledge of known active molecules. A model, such as a pharmacophore or a QSAR model, is built based on these active compounds and then used to search a database for new molecules with similar properties. nih.gov

In one study, an in-house library of 210 biologically active compounds, including piperidine derivatives, was screened in silico against a COVID-19 target. sciengpub.ir This initial screening rapidly identified the top 10 promising candidates for further investigation. sciengpub.ir

De Novo Design: De novo design algorithms build novel molecules from scratch, piece by piece, within the constraints of the target's binding site. nih.gov These methods can generate entirely new chemical entities that are optimized for high affinity and specificity. The process often involves:

Placing a "seed" atom or fragment in the binding site.

Incrementally "growing" the molecule by adding new fragments from a predefined library.

Evaluating the stability and binding affinity of the growing structure at each step.

These computational approaches can significantly expand the range of chemical structures considered, potentially leading to the discovery of novel ligands derived from or inspired by the this compound scaffold. nih.gov

| Computational Strategy | Description | Application for this compound |

| Structure-Based Virtual Screening | Docking large compound libraries against a target protein structure. | To identify new piperidin-4-one derivatives with potential activity against a specific target. |

| Ligand-Based Virtual Screening | Searching for molecules similar to known active compounds (e.g., using pharmacophores). | To find diverse scaffolds that share key features with active this compound analogs. |

| De Novo Design | Building novel molecules atom-by-atom within the target's binding site. | To generate completely new chemical structures optimized for binding to a target of interest. |

Pharmacophore Modeling and Binding Site Characterization

Pharmacophore modeling is a cornerstone of ligand-based drug design and is used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.trnih.gov This model serves as a 3D query to search for novel, structurally diverse compounds that can bind to the same target. researchgate.net

A pharmacophore model is typically generated by superimposing a set of active molecules and identifying the common chemical features responsible for their activity. nih.gov These features include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Groups (HY)

Aromatic Rings (AR)

Positive/Negative Ionizable Groups

Once developed, the pharmacophore model can be used for virtual screening of large compound databases to identify molecules that match the pharmacophore query. nih.gov Furthermore, a pharmacophore model can provide insights into the binding site of the target protein, even when its 3D structure is unknown. nih.gov By understanding the key interaction points, researchers can better characterize the binding pocket and design ligands with improved complementarity. nih.gov

For example, a pharmacophore model hypothesized for 4-phenylpiperidine derivatives as mu opioid agonists was used to guide structural optimization efforts. nih.gov Similarly, a model generated for topoisomerase I inhibitors was successfully used to screen over a million compounds from the ZINC database, leading to the identification of six potential new inhibitors. nih.gov This approach is highly applicable to this compound research for discovering new analogs and understanding their interaction with various biological targets.

| Pharmacophoric Feature | Description | Potential Role in this compound Analogs |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). | The ketone oxygen in the piperidin-4-one ring is a key HBA. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen bond. | Could be introduced via substitutions on the piperidine ring or pentanoyl chain. |

| Hydrophobic Group | A nonpolar group that forms hydrophobic interactions. | The pentanoyl chain and parts of the piperidine ring contribute to hydrophobicity. |

| Aromatic Ring | A flat, cyclic, conjugated system. | Can be added as substituents to enhance π-π stacking interactions with the target. |

Advanced Research Techniques and Future Directions for 1 Pentanoylpiperidin 4 One

Integration of Omics Technologies in Mechanistic Studies

To fully elucidate the biological mechanisms of 1-Pentanoylpiperidin-4-one and its analogs, an integrated "omics" approach is becoming indispensable. These technologies provide a global view of molecular changes within a biological system in response to a chemical entity.

Metabolomics: Untargeted metabolomic profiling can identify the metabolic fingerprint of a cell or organism following treatment with this compound. By analyzing shifts in endogenous small molecules, researchers can uncover metabolic pathways modulated by the compound. For instance, alterations in lipid, amino acid, or nucleotide metabolism could reveal downstream effects and potential off-target activities. This approach has been successfully used to study the effects of various bioactive compounds and could pinpoint the specific metabolic reprogramming induced by this compound. nih.govmdpi.com

Proteomics: Quantitative proteomics can identify protein targets and map the signaling pathways affected by this compound. Techniques such as stable isotope labeling by amino acids in cell culture (SILAC) or tandem mass tagging (TMT) allow for the precise quantification of thousands of proteins simultaneously. This can reveal changes in protein expression or post-translational modifications that are indicative of the compound's mechanism of action. For example, an increase in the abundance of apoptotic proteins or a change in the phosphorylation status of key kinases could provide direct evidence of the compound's cellular effects.

The integration of these omics datasets can provide a comprehensive, systems-level understanding of the biological activity of this compound, moving beyond a single-target-focused approach.

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The this compound scaffold serves as a versatile template for the generation of large, diverse chemical libraries. nih.gov High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly synthesizing and evaluating numerous derivatives to identify compounds with enhanced potency, selectivity, or novel biological activities. nih.gov

Combinatorial Chemistry: By systematically varying the substituents on the piperidine (B6355638) ring and the pentanoyl side chain, vast libraries of analogs can be generated. nih.gov This can be achieved through parallel synthesis techniques, where different building blocks are combined in a systematic fashion. imperial.ac.uk For example, a library could be constructed by reacting a common piperidin-4-one core with a diverse set of acyl chlorides, aldehydes, and amines.

Below is an interactive data table illustrating a hypothetical combinatorial library design for this compound derivatives.

| Core Scaffold | R1 (Acyl Group) | R2 (N-substituent) | R3 (Piperidine Ring Substituent) |

| Piperidin-4-one | Pentanoyl | Methyl | None |

| Piperidin-4-one | Hexanoyl | Ethyl | 3-Methyl |

| Piperidin-4-one | Benzoyl | Propyl | 3-Phenyl |

| Piperidin-4-one | Thiophenecarbonyl | Cyclopropyl | 3,5-Dimethyl |

High-Throughput Screening (HTS): These combinatorial libraries can then be subjected to HTS assays to rapidly assess their biological activity against a specific target or in a phenotypic screen. dut.ac.za HTS allows for the testing of thousands of compounds in a short period, enabling the efficient identification of "hit" compounds. These hits can then be selected for further optimization.

Novel Applications in Chemical Biology Probes

The structural features of this compound make it an attractive scaffold for the development of chemical biology probes. These probes are valuable tools for studying biological processes in living systems. By incorporating specific functional groups, the this compound core can be transformed into various types of probes.

Fluorescent Probes: A fluorophore could be attached to the this compound scaffold to create a fluorescent probe. This would allow for the visualization of the compound's distribution within cells or tissues using fluorescence microscopy. Such probes are instrumental in understanding the subcellular localization of a compound and its interaction with cellular components.

Affinity-Based Probes: By attaching a reactive group or a photoaffinity label, this compound can be converted into an affinity-based probe. These probes are designed to covalently bind to their biological target upon activation (e.g., by UV light). Subsequent proteomic analysis can then be used to identify the protein targets of the compound.

Biotinylated Probes: The addition of a biotin tag to the this compound structure would enable the use of avidin-biotin affinity chromatography for the isolation and identification of binding partners. This is a powerful technique for target deconvolution.

The development of such chemical biology probes derived from this compound will be crucial for elucidating its mechanism of action and identifying novel biological targets.

Interdisciplinary Approaches for Scaffold Optimization

Optimizing the this compound scaffold for improved therapeutic properties requires a collaborative, interdisciplinary approach that integrates computational chemistry, medicinal chemistry, and pharmacology.

Computational Modeling and In Silico Screening: Computational tools can be used to model the interactions of this compound derivatives with their biological targets. clinmedkaz.orgmdpi.com This can help in understanding the structure-activity relationships (SAR) and guide the design of new analogs with improved binding affinity and selectivity. researchgate.net Virtual screening of compound libraries can also be performed to identify promising candidates for synthesis and biological evaluation.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogs is essential for establishing robust SAR. tib.eu This information is critical for understanding which structural features are important for activity and for designing more potent and selective compounds. For instance, studies on related piperidine-containing compounds have shown that substitutions on the piperidine ring can significantly impact their biological activity. ccspublishing.org.cnnih.govnih.gov

Scaffold Hopping: This medicinal chemistry strategy involves replacing the central piperidin-4-one core with other structurally related or isosteric ring systems. nih.gov The goal is to identify new scaffolds that retain the desired biological activity but have improved pharmacokinetic or toxicological profiles. This approach can lead to the discovery of novel chemical entities with distinct intellectual property.

Through the synergistic application of these interdisciplinary approaches, the therapeutic potential of the this compound scaffold can be systematically explored and optimized.

Q & A

Q. How can green chemistry principles be applied to scale up this compound synthesis sustainably?

- Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Optimize catalytic systems (e.g., immobilized lipases) to reduce waste. Use process mass intensity (PMI) metrics and life-cycle assessment (LCA) to benchmark environmental impact .

Key Considerations

- Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, PPE) as per SDS guidelines .

- Data Transparency : Share raw data in supplementary materials and pre-register hypotheses to mitigate publication bias .

- Interdisciplinary Collaboration : Integrate chemical synthesis, computational biology, and pharmacology for robust SAR insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.